2-(4-bromo-2,6-dimethylphenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide is a complex organic compound featuring multiple bromine atoms and functional groups
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br3N3O3/c1-8-3-10(19)4-9(2)17(8)27-7-14(25)23-24-16-12-5-11(20)6-13(21)15(12)22-18(16)26/h3-6,22,26H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHBGZFFOQXKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide involves multiple steps. One of the key starting materials is 4-bromo-2,6-dimethylphenol, which can be prepared by bromination of 2,6-dimethylphenol in glacial acetic acid at 15°C . The subsequent steps involve the formation of the phenoxy group and the coupling with the indole derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing reactors that can maintain precise temperature and pressure conditions. The use of catalysts and solvents that can enhance the reaction efficiency and yield would be critical in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential medicinal properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide involves its interaction with specific molecular targets. The bromine atoms and functional groups in the compound can interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dimethylphenol: A starting material for the synthesis of the compound.
5,7-dibromo-2-hydroxy-1H-indole: Another key component in the synthesis.
Other brominated phenols and indoles:
Uniqueness
What sets 2-(4-bromo-2,6-dimethylphenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide apart is its unique combination of brominated phenol and indole moieties, which could confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
